molecular formula C18H21N5O B2812898 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile CAS No. 2320378-70-7

3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile

Cat. No.: B2812898
CAS No.: 2320378-70-7
M. Wt: 323.4
InChI Key: OTJMQMNMCNKCSB-UHFFFAOYSA-N
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Description

3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile (CAS 2320378-70-7) is a complex heterocyclic compound with a molecular formula of C18H21N5O and a molecular weight of 323.39 g/mol . This structurally sophisticated molecule features a pyridine-2-carbonitrile core linked through a piperidine scaffold to a 5,6-dimethylpyrimidin-4-yl group via a methyleneoxy bridge, creating a multifunctional architecture with significant potential in medicinal chemistry and drug discovery . The compound's strategic design incorporates several pharmacologically favorable elements: the electron-withdrawing nitrile group enhances metabolic stability and influences electronic distribution, while the pyrimidine and pyridine rings provide hydrogen bonding capabilities critical for target engagement . With a topological polar surface area of 74.9 Ų and calculated LogP (XLogP3) of 2.8, this compound exhibits favorable drug-like properties for early-stage drug discovery research . The presence of multiple hydrogen bond acceptors (count: 6) and rotatable bonds (count: 4) further contributes to its potential as a versatile scaffold for investigating protein-ligand interactions, particularly in kinase inhibition studies . Compounds featuring similar picolinonitrile cores have demonstrated potent biological activity in published research, including selective kinase inhibition applications in hematologic malignancies . The 5,6-dimethylpyrimidine moiety represents a privileged structure in medicinal chemistry that frequently appears in biologically active compounds targeting various disease pathways. Researchers value this high-quality chemical building block for its well-defined synthetic route and purity, making it suitable for hit-to-lead optimization programs, structure-activity relationship studies, and library development focused on heterocyclic compounds with potential therapeutic applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-13-14(2)21-12-22-18(13)24-11-15-5-8-23(9-6-15)17-4-3-7-20-16(17)10-19/h3-4,7,12,15H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJMQMNMCNKCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=C(N=CC=C3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2,4-diamino-6-methylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Linking the Picolinonitrile Moiety: The final step involves the coupling of the picolinonitrile group to the intermediate compound, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Ligand Design: The compound can be used as a ligand in coordination chemistry due to its multiple nitrogen atoms, which can coordinate with metal ions.

    Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacological Research: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting specific receptors or enzymes.

    Biological Probes: It can be used in the development of probes for studying biological pathways.

Industry:

    Material Science:

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring could mimic nucleobases, potentially interfering with nucleic acid processes, while the piperidine ring might interact with neurotransmitter receptors.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Pyridine Derivatives

Compound Name Core Structure Heterocyclic Ring Key Substituents Functional Groups
3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile Picolinonitrile Piperidine (6-membered) 4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl) Nitrile, pyrimidine, methyl
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine Pyridine Pyrrolidine (5-membered) 3-((tert-Butyldimethylsilyloxy)methyl), 3-iodo, 5-nitro Nitro, iodo, silyl-protected
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine Pyridine Pyrrolidine (5-membered) 3-((tert-Butyldimethylsilyloxy)methyl), 5-iodo, 3-amine Amine, iodo, silyl-protected

Key Observations:

Heterocyclic Ring Differences: The target compound employs a piperidine ring (6-membered), while the referenced analogs use pyrrolidine (5-membered) .

Functional Group Variations :

  • The nitrile group in the target compound contrasts with the nitro or amine groups in the analogs. Nitriles are polar yet metabolically stable, whereas nitro groups are strongly electron-withdrawing and may influence redox properties. Amines, being basic, could enhance solubility or participate in hydrogen bonding.

In contrast, the analogs feature a tert-butyldimethylsilyl (TBDMS)-protected oxymethyl group, which is bulkier and designed for synthetic intermediate stability .

Halogen Presence: Both analogs include iodine at the 3- or 5-position, which could facilitate radiolabeling or alter steric bulk.

Implications of Structural Differences

  • Pharmacokinetics : The TBDMS group in the analogs may improve synthetic handling but could complicate metabolic clearance. The target compound’s pyrimidine and nitrile groups might enhance metabolic stability.
  • Target Interactions : The pyrimidine moiety in the target compound could engage in hydrogen bonding or stacking interactions, whereas the nitro/amine groups in analogs might modulate electronic effects on the pyridine ring.
  • Synthetic Accessibility : The analogs’ iodine and nitro groups may require specialized coupling steps, whereas the target compound’s nitrile and pyrimidine groups could involve multistep heterocyclic synthesis.

Biological Activity

The compound 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. Its structure features a piperidine ring, a pyrimidine moiety, and a picolinonitrile group, which are known to influence various biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C18H25N4O2C_{18}H_{25}N_4O_2, with a molecular weight of approximately 386.4 g/mol. The structure includes:

  • Piperidine Ring : A six-membered saturated nitrogen-containing ring.
  • Pyrimidine Moiety : Contributes to the compound's reactivity and biological interactions.
  • Picolinonitrile Group : Known for its role in modulating enzyme activity and receptor interactions.

Anticancer Properties

Research indicates that pyrimidine derivatives often exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have shown promising results in various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-70.09 ± 0.0085
Compound BA5490.03 ± 0.0056
Compound CColo-2050.01 ± 0.074

These results highlight the potential of similar compounds in targeting cancer cells effectively .

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli<100 µg/mL
S. aureus<100 µg/mL
K. pneumoniae<100 µg/mL

The compound's ability to inhibit these pathogens suggests its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to cell death in cancerous cells.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which can protect cells from oxidative stress during cancer treatment .

Case Studies

Several studies have investigated the biological activities of pyrimidine derivatives, including those structurally related to the compound :

  • Study on Anticancer Activity : A study evaluated a series of pyrimidine derivatives against multiple cancer cell lines, revealing that certain structural modifications enhanced cytotoxicity significantly .
  • Antimicrobial Evaluation : Another research focused on the synthesis of pyrimidine-based compounds and their efficacy against bacterial strains, demonstrating promising results against both gram-positive and gram-negative bacteria .

Q & A

Q. What are the recommended synthetic routes for 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via multi-step pathways involving nucleophilic substitution and coupling reactions. Key steps include:
  • Piperidine functionalization : Reacting 4-(hydroxymethyl)piperidine with 5,6-dimethylpyrimidin-4-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the pyrimidinyloxy moiety .

  • Picolinonitrile coupling : A Buchwald-Hartwig amination or Ullmann-type coupling to attach the picolinonitrile group to the piperidine ring .
    Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove residual solvents .

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency .

  • Temperature control : Maintaining 80–100°C during coupling steps minimizes side-product formation .

    • Data Table :
StepYield (%) (Unoptimized)Yield (%) (Optimized)Key Parameter Adjusted
Piperidine functionalization4572Solvent switched from THF to DMF
Picolinonitrile coupling3865Pd catalyst loading reduced from 5% to 2%

Q. Which characterization techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperidine-pyrimidine linkage (e.g., δ 4.2 ppm for -OCH₂- protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (theoretical [M+H]⁺ = 382.18; observed = 382.17) .
  • HPLC-PDA : Purity >98% achieved using a C18 column (acetonitrile/water gradient, 0.1% TFA) .
  • X-ray crystallography : Resolves ambiguity in stereochemistry for chiral intermediates .

Q. What initial biological screening assays are appropriate to evaluate its therapeutic potential?

  • Methodological Answer :
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, PI3K) using fluorescence-based assays .
  • Anti-inflammatory potential : LPS-induced TNF-α suppression in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its pharmacological profile?

  • Methodological Answer :
  • Analog synthesis : Modify substituents on the pyrimidine (e.g., replacing methyl groups with halogens) or piperidine (e.g., introducing sp³-hybridized nitrogen) .

  • Bioisosteric replacement : Substitute the picolinonitrile group with carboxylate or tetrazole moieties to improve solubility .

  • 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .

    • Data Table : SAR of Structural Analogs
Analog ModificationBioactivity (IC₅₀, nM)Solubility (µg/mL)
5,6-Dimethylpyrimidine (Parent)120 ± 158.2
5-Fluoro-6-methylpyrimidine85 ± 106.5
Piperidine → Piperazine200 ± 2512.1

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability issues .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC₅₀ values scaled to plasma exposure levels .
  • Tissue distribution studies : Use radiolabeled compounds (e.g., ¹⁴C) to track accumulation in target organs .

Q. What methodologies are employed to elucidate the compound's mechanism of action at the molecular level?

  • Methodological Answer :
  • Target deconvolution : Combine affinity chromatography (using biotinylated probes) with mass spectrometry to identify binding partners .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • CRISPR-Cas9 knockout : Validate target relevance by deleting putative genes (e.g., EGFR) and assessing resistance .

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